![molecular formula C12H14O5S B12511200 Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate](/img/structure/B12511200.png)
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate is an organic compound that features a but-2-enoate backbone with a methyl group and a 4-methylbenzenesulfonyl (tosyl) group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate typically involves the reaction of methyl 3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with appropriate reagents. For instance, bromination-dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate can yield the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles.
Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like dimethyl malonate and methyl acetoacetate . Reaction conditions often involve the use of bases such as sodium hydride and solvents like THF .
Major Products
The major products formed from these reactions include Michael adducts such as trimethyl 3-(4-methylbenzenesulfonyl)prop-1-ene-1,1,2-tricarboxylate and dimethyl (Z)-2-acetyl-3-(4-methylbenzenesulfonyl)but-2-enedioate .
Aplicaciones Científicas De Investigación
Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate has several applications in scientific research:
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate involves its reactivity as an electrophile due to the presence of the tosyl group. The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by a nucleophile. This reactivity is leveraged in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: This compound is a precursor in the synthesis of methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate.
Methyl 3-(4-methylbenzenesulfonyl)prop-2-ynoate: It behaves similarly in reactions with nucleophiles.
Uniqueness
This compound is unique due to its specific structure, which combines a reactive double bond with a tosyl group. This combination allows for versatile reactivity in organic synthesis, making it a valuable intermediate in the preparation of complex molecules .
Propiedades
Fórmula molecular |
C12H14O5S |
|---|---|
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
methyl 3-(4-methylphenyl)sulfonyloxybut-2-enoate |
InChI |
InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3 |
Clave InChI |
QBENOPMVGLDWSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12511131.png)
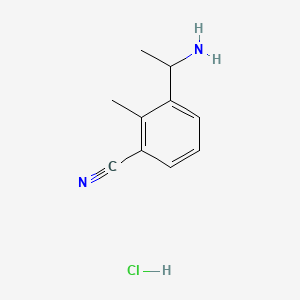
![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)
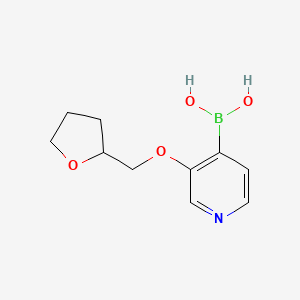
![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)

![2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B12511160.png)
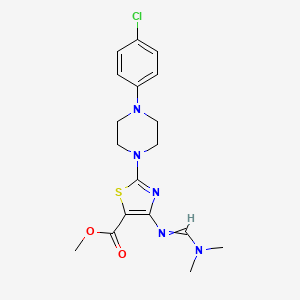
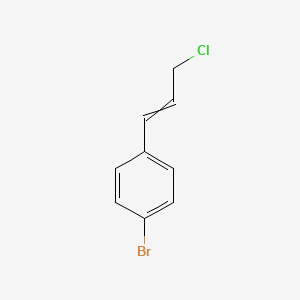
![4-{[9-(Oxolan-3-yl)-8-[(2,4,6-trifluorophenyl)amino]purin-2-yl]amino}cyclohexan-1-ol](/img/structure/B12511170.png)
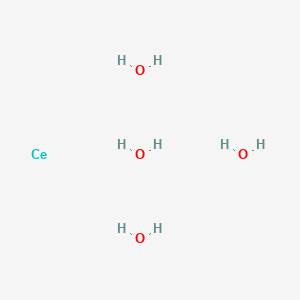
![N-[5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B12511189.png)
![Potassium 2-(6-aminopurin-9-yl)-5-({[hydrogen phosphonatooxy(hydroxy)phosphoryl]oxy}methyl)oxolane-3,4-diol](/img/structure/B12511190.png)
![3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B12511196.png)
